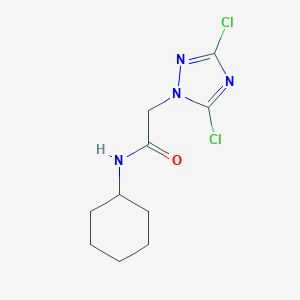
N-(4-fluorobenzyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)cyclohexanecarboxamide, commonly known as ABF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABF belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. In
作用機序
The mechanism of action of ABF is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems, including the endocannabinoid system and the dopamine system. ABF has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and to inhibit the reuptake of dopamine, a neurotransmitter involved in reward and motivation.
Biochemical and Physiological Effects
ABF has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipsychotic effects. ABF has also been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One advantage of ABF is its potency and selectivity for its target receptors, which allows for more precise modulation of neurotransmitter systems. However, one limitation is the lack of knowledge about its long-term effects and potential side effects.
将来の方向性
There are several future directions for research on ABF. One area of interest is the development of more potent and selective analogs of ABF for therapeutic use. Another area of interest is the investigation of the long-term effects and potential side effects of ABF. Additionally, more research is needed to fully understand the mechanism of action of ABF and its potential therapeutic applications in a range of disorders.
合成法
The synthesis of ABF involves a multistep process that begins with the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzylamine in the presence of a base to yield N-(4-fluorobenzyl)cyclohexanecarboxamide. The purity of the compound can be enhanced through recrystallization and column chromatography.
科学的研究の応用
ABF has been the subject of several studies investigating its potential therapeutic applications. One study found that ABF exhibited potent analgesic effects in mice models of acute and chronic pain, with a mechanism of action involving the modulation of the endocannabinoid system. Another study demonstrated that ABF had anti-inflammatory effects in a mouse model of colitis, with a mechanism of action involving the inhibition of pro-inflammatory cytokines. These findings suggest that ABF may have potential therapeutic applications for the treatment of pain and inflammatory disorders.
特性
製品名 |
N-(4-fluorobenzyl)cyclohexanecarboxamide |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.3 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18FNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
InChIキー |
SIPMSQOOVPXHIZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
正規SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)

![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)